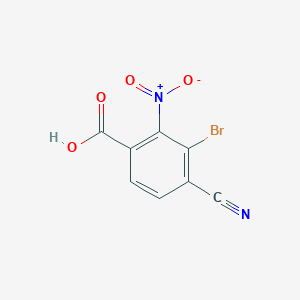![molecular formula C13H20N2O2 B1484876 3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 2098010-24-1](/img/structure/B1484876.png)
3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid
Overview
Description
3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid (CHMPPA) is a synthetic organic compound that has been studied for its potential applications in various scientific research fields. It is a cyclic carboxylic acid with a molecular weight of 204.25 g/mol and a melting point of 202-204°C. CHMPPA has been used in a wide range of scientific research applications, including as a catalyst in organic synthesis, as an inhibitor in enzyme-catalyzed reactions, and as a fluorescent dye.
Scientific Research Applications
Synthetic Chemistry and Methodology
- Regioselective Synthesis : Studies have highlighted the regiospecific synthesis of pyrazole derivatives, demonstrating the importance of single-crystal X-ray analysis for unambiguous structure determination due to the challenges in identifying regioisomers through spectroscopic techniques alone. This approach is crucial for the synthesis of pyrazole-based compounds with specific structural features (Kumarasinghe, Hruby, & Nichol, 2009).
- Efficient Synthetic Routes : Research on the synthesis of pyrazole-1H-4-yl-acrylic acids and their conversion to pyrazolyl propanoic acids showcases methods that are economical and effective, employing catalysts like Pd-charcoal or diimide, highlighting the potential for scalable and efficient synthesis of pyrazole-based compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).
Material Science Applications
- Polymeric Material Modification : Research involving the modification of polyvinyl alcohol/acrylic acid hydrogels with pyrazole derivatives indicates the potential for creating materials with enhanced properties, such as increased thermal stability and biological activity. These modified polymers could have applications in medical fields, showcasing the versatility of pyrazole compounds in material science (Aly & El-Mohdy, 2015).
Pharmacological Studies
- Biological Activity : The synthesis and evaluation of pyrazole derivatives for their antimicrobial activity demonstrate the potential of these compounds in developing new therapeutic agents. Studies have found that certain pyrazole compounds exhibit significant to moderate antimicrobial properties, highlighting the importance of structural modifications to enhance biological activity (Sid, Ziani, Demmen-Debbih, Mokhtari, & Lamara, 2013).
properties
IUPAC Name |
3-[1-(cyclohexylmethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-13(17)7-6-12-8-14-15(10-12)9-11-4-2-1-3-5-11/h8,10-11H,1-7,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSMJKFJHUXRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



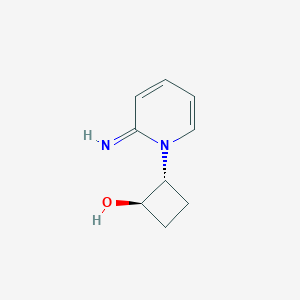
![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)
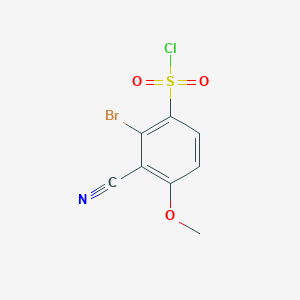
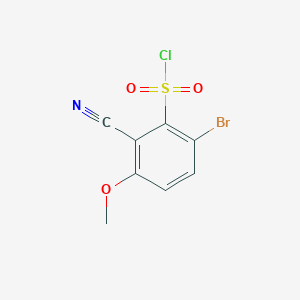
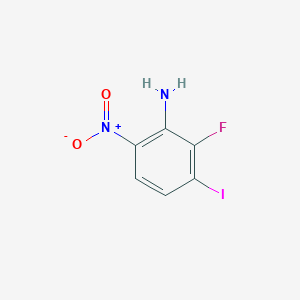
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
![trans-2-{[(Furan-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484806.png)

![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

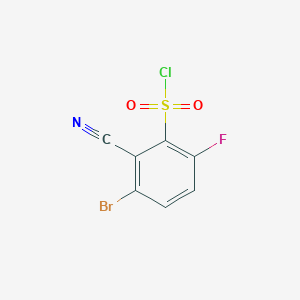

![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)
